Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is an organic compound with the molecular formula C11H12F2N2O4. It is a derivative of carbamic acid and contains both fluorine and nitro functional groups, making it a compound of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions
Scientific Research Applications
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate moiety can interact with enzymes or proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl (2-fluoro-5-nitrophenyl)carbamate
Uniqueness
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
Properties
Molecular Formula |
C11H12F2N2O4 |
---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
tert-butyl N-(2,4-difluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-8-5-9(15(17)18)7(13)4-6(8)12/h4-5H,1-3H3,(H,14,16) |
InChI Key |
LDPQUEYAWYVYES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.